2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one
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Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a benzimidazole ring, a pyridine ring, and a piperazine ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. One possible route could involve:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Attachment of the ethanone group: This step might involve the reaction of the benzimidazole derivative with an appropriate acylating agent.
Formation of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Attachment of the pyridine ring: The final step could involve coupling the piperazine derivative with a pyridine derivative under suitable conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce benzimidazole derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one depends on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone
- 2-(1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
- 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyridin-3-yl)piperazin-1-yl)ethanone
Uniqueness
The uniqueness of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one lies in its specific combination of functional groups and rings, which might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c24-18(13-23-14-20-15-5-1-2-6-16(15)23)22-11-9-21(10-12-22)17-7-3-4-8-19-17/h1-8,14H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVURGPCMGLBNLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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